molecular formula C7H10F3NO3 B1373626 ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate CAS No. 1247670-99-0

ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate

Cat. No.: B1373626
CAS No.: 1247670-99-0
M. Wt: 213.15 g/mol
InChI Key: NZCQOTQXWQMKCW-UHFFFAOYSA-N
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Description

Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate is an organic compound with the molecular formula C7H10F3NO3 and a molecular weight of 213.16 g/mol . This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate typically involves the reaction of ethyl bromoacetate with N-methyl-2,2,2-trifluoroacetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying biochemical pathways and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(N-methylacetamido)acetate
  • Ethyl 2-(2,2,2-trifluoroacetamido)acetate
  • Methyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

ethyl 2-[methyl-(2,2,2-trifluoroacetyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO3/c1-3-14-5(12)4-11(2)6(13)7(8,9)10/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCQOTQXWQMKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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